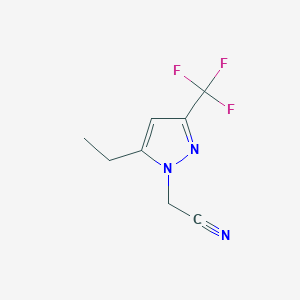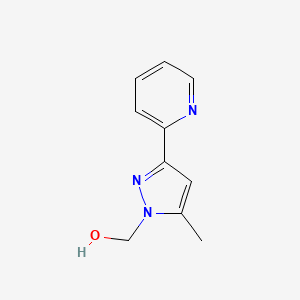
4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The bromomethyl, fluoroethyl, and trifluoromethyl groups would be attached to the carbon atoms of the pyrazole ring .Chemical Reactions Analysis
The bromomethyl, fluoroethyl, and trifluoromethyl groups in the compound are all potential sites of reactivity. They could undergo various types of reactions, including substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the bromomethyl, fluoroethyl, and trifluoromethyl groups. For example, the electronegativity of the fluorine atoms in the fluoroethyl and trifluoromethyl groups could influence the compound’s polarity .Aplicaciones Científicas De Investigación
Pyrazole Derivatives as Building Blocks in Heterocyclic Synthesis
Pyrazole derivatives serve as valuable precursors in the synthesis of heterocyclic compounds. For example, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives are highlighted for their reactivity, enabling the synthesis of a diverse range of heterocyclic compounds, including pyrazolo-imidazoles and thiazoles (Gomaa & Ali, 2020). This underscores the potential of pyrazole derivatives as building blocks in organic synthesis, paving the way for the creation of novel compounds with varied applications.
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). This research highlights the medicinal chemistry applications of pyrazole derivatives, suggesting a route for the development of new therapeutic agents.
Applications in Catalysis and Material Science
Pyrazole derivatives also find applications in catalysis and material science. For instance, polynuclear complexes based on pyrazole derivatives have been studied for their structural features and potential applications in catalysis (Gusev, Shulgin, & Kiskin, 2019). These complexes exhibit highly symmetric architectures, which may be leveraged in the design of catalysts and materials with specific properties.
Environmental and Green Chemistry
The role of pyrazole derivatives in environmental and green chemistry has been explored, particularly in the degradation of polyfluoroalkyl substances. Studies on microbial degradation pathways offer insights into environmental fate and the potential for bioremediation of pollutants containing pyrazole and fluoroalkyl moieties (Liu & Avendaño, 2013). This area of research is critical for understanding the environmental impact of these chemicals and developing strategies for their mitigation.
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLGDGXCOCFQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



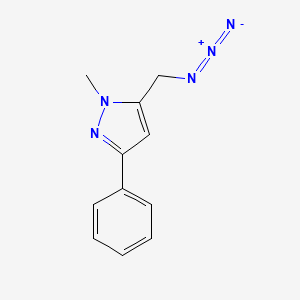
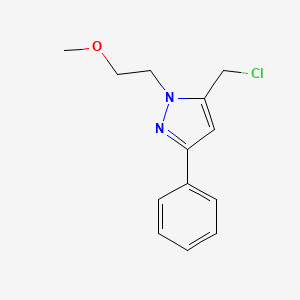


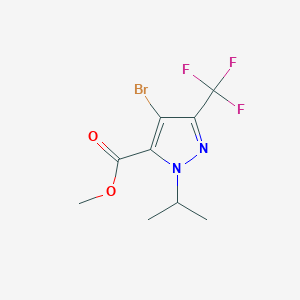

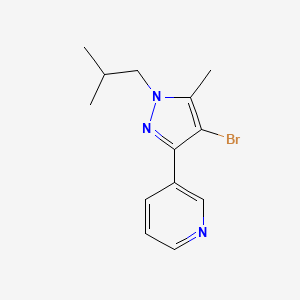
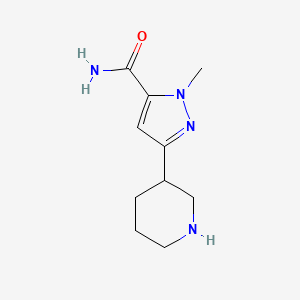

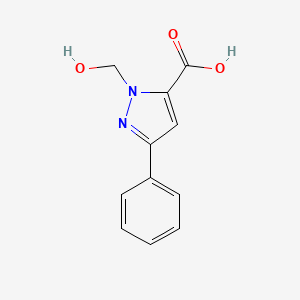
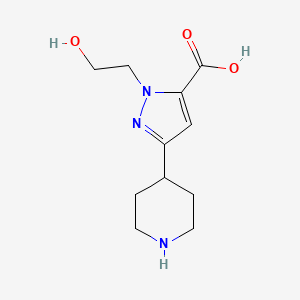
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
